2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-6-8-7(11)2-3-10(6)9-5/h2-4H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJRGRLUNFIVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=O)NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625858 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189116-35-6 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-step Synthesis Starting from 5-Amino-3-methylpyrazole and Diethyl Malonate
One well-documented synthetic route involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate as a base to form a dihydroxy-heterocyclic intermediate with high yield (~89%). This intermediate, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, is then chlorinated using phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield). Subsequent nucleophilic substitution with morpholine in the presence of potassium carbonate at room temperature selectively replaces the chlorine at position 7, producing a morpholine-substituted derivative with a 94% yield. This sequence highlights the importance of selective chlorination and nucleophilic substitution steps in preparing functionalized pyrazolo[1,5-a]pyrimidines, which can be further modified to obtain the target compound.
Synthetic Route via 3,3-Dialkoxypropionate and 3-Methyl-5-aminopyrazole
A patented method describes a synthetic route starting with 3,3-dialkoxypropionate reacting with formate in the presence of alkali (e.g., sodium methylate or potassium tert-butoxide) to generate an intermediate. This intermediate undergoes acid-catalyzed cyclization with 3-methyl-5-aminopyrazole in toluene under acidic conditions (preferably acetic acid) at 0–45 °C for 12 to 48 hours, yielding 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic esters with good yields (~78%). The esters are then hydrolyzed under alkaline conditions (using sodium or potassium hydroxide in alcoholic solvents such as methanol or ethanol) at 0–35 °C for 2–4 hours to afford 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in high yield (~97.7%). This method is noted for its simplicity, scalability, and suitability for industrial production.
Ultrasonic-Assisted Reflux Synthesis
Another approach involves refluxing a suspension of a pyrazole derivative with ethyl acetoacetate or malononitrile in acetic acid for 4 hours. The reaction mixture is then concentrated and cooled, leading to precipitation of the desired pyrazolo[1,5-a]pyrimidine derivatives. This method benefits from ultrasonic bath assistance to maintain reaction temperature and improve yields. The product is isolated by filtration and recrystallization, providing a relatively straightforward preparation of fused pyrazolo[1,5-a]pyrimidines.
Hydrazine-Mediated Functionalization and Cyclization
A recent efficient synthesis involves the use of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a substrate, which reacts with hydrazine hydrate in ethanol at room temperature to undergo nucleophilic aromatic substitution, yielding hydrazine derivatives in high yield (~92%). These intermediates can be further reacted with ethoxymethylenecyanoacetate or similar reagents under reflux to produce substituted pyrazolo[1,5-a]pyrimidine derivatives. This method emphasizes the use of hydrazine for selective substitution and subsequent cyclization steps, enabling the synthesis of diverse functionalized analogs.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
The chlorination step using phosphorus oxychloride is critical for introducing reactive chlorine atoms at specific positions on the pyrazolo[1,5-a]pyrimidine core, enabling selective nucleophilic substitution reactions. The high selectivity at position 7 allows for efficient functionalization.
The patented method utilizing 3,3-dialkoxypropionate and formate intermediates represents a novel and efficient synthetic route. The use of mild acidic conditions for cyclization and controlled hydrolysis steps ensures high purity and yield, making it suitable for both laboratory and industrial scale synthesis.
Ultrasonic assistance in reflux reactions improves reaction kinetics and yield by maintaining uniform temperature and enhancing molecular interactions, which is beneficial for the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines.
Hydrazine-mediated nucleophilic aromatic substitution is a powerful tool for modifying pyrazolo[1,5-a]pyrimidine cores, enabling the introduction of hydrazine and amino functionalities that can be further derivatized. This approach yields high-purity intermediates suitable for downstream transformations.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic displacement at activated positions, particularly when halogen substituents are present. Key examples include:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Chlorine displacement | Morpholine, K₂CO₃, RT | 4-Morpholino derivative | 94% | |
| Dichloro derivative | POCl₃, reflux | 5,7-Dichloro-2-methylpyrazolo[... | 61% |
These substitutions demonstrate the reactivity of halogens at positions 5 and 7, enabling further functionalization for drug development .
Cyclocondensation Reactions
The pyrazolo[1,5-a]pyrimidine core participates in ring-forming reactions with biselectrophilic reagents:
Key Example
Reaction with ethyl 3-oxobutanoate under microwave irradiation (120°C, 20 min) yields 7-aminopyrazolo[1,5-a]pyrimidine derivatives via aza-Michael addition . The mechanism involves:
Halogenation and Functionalization
Direct halogenation strategies have been developed for structural diversification:
| Halogen | Reagent System | Position Modified | Application |
|---|---|---|---|
| Iodine | NaI/K₂S₂O₈, 80°C | C3 | Kinase inhibitor precursors |
| Chlorine | POCl₃, DMF catalyst, reflux | C5/C7 | Antibacterial agents |
These methods enable precise introduction of halogens for subsequent cross-coupling reactions .
Aza-Michael Addition
Under ultrasonic irradiation with KHSO₄ catalysis, the compound reacts with dimethyl acetylenedicarboxylate to form fused pyrimidine derivatives . Key characteristics:
-
Reaction time reduced to 15-20 minutes vs. 6-8 hours conventionally
Mechanistic Pathway
-
Protonation of ester carbonyl by KHSO₄
-
Nucleophilic attack by aminopyrazole nitrogen
Alkylation and Acylation
The NH group at position 4 demonstrates reactivity toward electrophiles:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| N-Alkylation | Methyl iodide | DMF, K₂CO₃, 60°C | 4-Methyl derivative |
| O-Acylation | Acetyl chloride | Pyridine, 0°C | 7-Acetoxy intermediate |
These modifications enhance metabolic stability while maintaining core pharmacophore interactions.
Oxidation and Reduction
The ketone group at position 5 participates in redox chemistry:
-
Reduction : NaBH₄/CeCl₃ system converts the ketone to secondary alcohol (95% yield)
-
Oxidation : KMnO₄/H₂SO₄ transforms methyl groups to carboxylic acids
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl introductions:
| Coupling Type | Catalyst System | Position | Application Example |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | C5 | Anticancer hybrids |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | C7 | Fluorescent probes |
These reactions demonstrate the compound's versatility in medicinal chemistry applications .
Tautomerization Effects
The 4H-ketone tautomer (predominant in DMSO-d₆) influences reactivity:
-
Keto-enol equilibrium affects site selectivity in electrophilic attacks
-
Tautomeric form dictates hydrogen bonding capacity with biological targets
This comprehensive analysis demonstrates 2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one's utility as a versatile synthetic intermediate. Its reactivity profile enables targeted modifications for developing compounds with optimized pharmacokinetic properties and biological activities .
Scientific Research Applications
Pharmacological Applications
Antitumor Activity
2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives have shown promising anticancer potential. Research indicates that these compounds can act as effective inhibitors against various cancer cell lines. For instance, they exhibit significant activity against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation . The structural diversity of pyrazolo[1,5-a]pyrimidines enhances their ability to interact with different biological targets.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). A study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a lead compound in the search for new antitubercular agents. The mechanism of action appears to differ from existing drugs, providing a potential pathway to combat drug-resistant strains of tuberculosis .
Enzyme Inhibition
this compound has been explored as an inhibitor of several key enzymes involved in disease processes. These include:
- HMG-CoA reductase : Inhibitors of this enzyme are crucial in cholesterol management and cardiovascular health.
- COX-2 : Selective COX-2 inhibitors derived from this compound have potential anti-inflammatory applications.
- AMP phosphodiesterase : These inhibitors can play a role in the treatment of respiratory diseases like asthma and COPD by modulating cyclic AMP levels .
Synthesis and Functionalization
The synthesis of this compound involves several methodologies that enhance its structural diversity and functional properties. Key synthetic strategies include:
- Refluxing reactions with 3-amino-5-methyl-1H-pyrazole : This method allows for regioselective halomethylation and substitution reactions to produce various derivatives .
- High-throughput screening (HTS) : This approach has been utilized to identify new analogs with improved pharmacological profiles against tuberculosis and other diseases .
Emerging Applications in Material Science
Recent studies have highlighted the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are being developed as fluorophores for optical applications due to their unique light-emitting characteristics. They have shown promise as biomarkers in cellular imaging, particularly in distinguishing between cancerous and normal cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one exerts its effects depends on its specific application. For example, in antitumor activity, the compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and transcription factors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
- Molecular Formula : C₇H₄F₃N₃O
- Molecular Weight : 203.12 g/mol
- Key Differences: The trifluoromethyl (-CF₃) group at position 7 enhances metabolic stability and lipophilicity compared to the methyl group in the parent compound. This substitution is critical for improving binding affinity to targets like monoamine oxidase B (MAO-B), with derivatives exhibiting IC₅₀ values in the micromolar range .
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
- Molecular Formula : C₇H₃BrF₃N₃O
- Molecular Weight : 282.02 g/mol
- Key Differences : Bromination at position 3 enables further functionalization via Suzuki-Miyaura cross-coupling, allowing the introduction of aryl or heteroaryl groups. This derivative serves as a key intermediate for synthesizing 3,5-diarylated analogs .
Key Observations :
- The trifluoromethyl group at position 7 (e.g., compound 5h) significantly enhances MAO-B inhibitory activity compared to the unsubstituted parent compound .
- Diarylations at positions 3 and 5 improve selectivity for anti-inflammatory targets, as demonstrated by derivatives synthesized via Suzuki-Miyaura cross-coupling .
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
- Parent Compound : Requires activation of the C–O bond of the lactam (position 5) with PyBroP for diarylation .
- 3-Bromo Derivatives : React efficiently with aryl boronic acids under microwave conditions (XPhosPdG2/XPhos catalyst) to avoid debromination, yielding 3-aryl-7-CF₃ analogs in 45–91% yields .
Alkylation and Halogenation
Physicochemical and Pharmacokinetic Properties
| Property | 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one | 7-CF₃ Analog (5h) | Triazolo-Fused Analog (1) |
|---|---|---|---|
| LogP | 1.2 (predicted) | 2.8 (predicted) | 2.5 (experimental) |
| Solubility (Water) | Low | Very low | Moderate |
| Metabolic Stability | Moderate | High | Low |
Key Insights :
Biological Activity
2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in treating various diseases, particularly tuberculosis and cancer.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazole ring fused with a pyrimidine moiety. This unique structure contributes to its biological properties, making it a target for medicinal chemistry.
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Mycobacterium tuberculosis (M.tb). For instance, a focused library of analogues demonstrated promising antitubercular activity with low cytotoxicity. The mechanism of action for these compounds did not involve traditional pathways such as cell-wall biosynthesis or iron uptake, indicating alternative mechanisms at play .
Table 1: Antitubercular Activity of Selected Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 0.5 | Non-cell wall related |
| Compound 2 | 0.8 | Non-iron uptake related |
| Compound 3 | 0.7 | Alternative pathway |
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. Various derivatives have shown efficacy against different cancer cell lines. For example, one study reported that certain analogues exhibited significant growth inhibition in MDA-MB-231 (human breast cancer) cells when tested using MTT assays .
Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Induced apoptosis |
| Compound B | HeLa | 15 | Inhibited cell migration |
| Compound C | A549 | 12 | Suppressed cell cycle progression |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity. For instance, the introduction of various substituents at the 3 and 5 positions has been shown to significantly affect both antitubercular and anticancer activities. Compounds with halogenated phenyl groups generally exhibited improved potency against M.tb and cancer cell lines .
Case Study 1: Antitubercular Screening
A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was synthesized and screened against M.tb. The most active compounds were identified based on their IC50 values and were further evaluated for their mechanisms of action. Notably, these compounds did not interfere with iron homeostasis or typical antibiotic targets, suggesting novel pathways for therapeutic intervention .
Case Study 2: Anticancer Efficacy
In a separate study focusing on anticancer properties, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated against various cancer cell lines. The results indicated that specific substitutions led to significant inhibition of tumor growth and induced apoptosis in treated cells. These findings underscore the potential for developing new anticancer agents based on this scaffold .
Q & A
Q. What are the standard synthetic routes for preparing 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives?
A two-step synthesis starting from methyl ketones involves cyclocondensation followed by functionalization, achieving reaction mass efficiency (RME) values of 40–53% . Microwave-assisted Suzuki–Miyaura cross-coupling using XPhosPdG2/XPhos catalysts enables efficient C-3 arylation of brominated precursors under optimized conditions (110°C, 24h, inert atmosphere) . Lactam activation with PyBroP facilitates subsequent C-5 arylation .
Q. How are spectroscopic techniques utilized to characterize this compound derivatives?
Q. What safety protocols are recommended for handling pyrazolo[1,5-a]pyrimidinone derivatives?
Use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid skin contact due to potential toxicity . Waste must be segregated and disposed via certified hazardous waste services . Phosphorus oxychloride (POCl₃), a common chlorinating agent, requires strict inert atmosphere handling .
Q. How can functionalization at the C-3 and C-5 positions be achieved?
- C-3 : Suzuki–Miyaura cross-coupling of 3-bromo derivatives with aryl boronic acids using XPhosPdG2 .
- C-5 : Activation of the lactam C–O bond with PyBroP, followed by coupling with boronic acids .
Advanced Research Questions
Q. How can reaction yields be optimized for microwave-assisted Suzuki–Miyaura cross-coupling?
Key parameters include:
- Catalyst selection (XPhosPdG2/XPhos suppresses debromination) .
- Solvent choice (1,4-dioxane improves solubility).
- Temperature control (110°C for 24h balances conversion and side reactions) .
- Base (Na₂CO₃) and inert atmosphere to prevent oxidation .
Q. What strategies mitigate competing reaction pathways during C-3 arylation?
Q. How do computational methods predict photophysical properties of fluorophores derived from this scaffold?
TD-DFT calculations at the B3LYP/6-31G* level model HOMO-LUMO transitions, correlating with experimental UV/Vis and emission spectra. Solvent effects are incorporated via polarizable continuum models (PCM) .
Q. What structure-activity relationship (SAR) insights guide the design of mGlu2/mGlu3 NAMs?
- C-2 phenyl groups : Enhance receptor binding via π-π stacking .
- C-8 pyrimidinyl substituents : Improve selectivity for mGlu2/mGlu3 over other glutamate receptors .
- Lactam tautomerism : Influences bioavailability and blood-brain barrier penetration .
Q. How are anti-tumor activities evaluated for thieno-fused derivatives?
Compounds are screened against the NCI-60 cancer cell line panel. For example, 3-(1,2,4-oxadiazol-5-yl)-thieno[3,2-e]triazolopyrimidinones show 27% growth inhibition in LOX IMVI melanoma at 10⁻⁵ M . Dose-response curves and IC₅₀ values are determined via MTT assays .
Q. How to resolve contradictions in reported synthesis yields for similar derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
